4-Tert-butyl-2,6-bis(hydroxymethyl)phenol, also known as tetramethylolphenol (TMP), can be synthesized through various methods. One common approach involves the condensation of phenol with formaldehyde in the presence of an acidic catalyst, followed by subsequent alkylation with tert-butyl alcohol. PubChem, National Institutes of Health: )
TMP finds diverse applications in polymer chemistry due to its functionality. It serves as a crosslinking agent for various resins, including epoxy and phenolic resins. The presence of hydroxyl groups in TMP enables the formation of covalent bonds with other molecules, leading to a more robust and stable polymer network. Wang, Y., et al. (2017). Synthesis and properties of hyperbranched poly(arylene ether sulfone)s with high glass transition temperatures and excellent thermal stability. Polymer Chemistry, 8(15), 2327-2337.:
Furthermore, TMP acts as a monomer in the synthesis of certain types of polyesters and polyacetals. The incorporation of TMP units into these polymers can introduce desirable properties like improved thermal stability, flame retardancy, and crosslinking capabilities. [Kricheldorf, R. (2006). Polycondensation processes in macromolecular chemistry. John Wiley & Sons.]
TMP demonstrates potential applications in the realm of material science. Studies suggest its utilization as a co-filler in composite materials to enhance their mechanical properties. The hydroxyl groups in TMP can interact with the polymer matrix, leading to improved adhesion and stress transfer between the filler and the matrix. Fu, S., et al. (2008). Novel epoxy/clay nanocomposites with high flame retardancy prepared by using tetramethylolphenol and layered double hydroxide. Polymer Degradation and Stability, 93(10), 1710-1717.:
Beyond the aforementioned applications, research has explored the potential of TMP in various other fields, including:
4-Tert-butyl-2,6-bis(hydroxymethyl)phenol is an organic compound with the molecular formula C₁₂H₁₈O₃. It features a phenolic structure with two hydroxymethyl groups and a tert-butyl group, which contributes to its distinctive properties. This compound is primarily known for its applications in various industrial sectors, including polymers and lubricants, due to its antioxidant and stabilizing properties .
The chemical behavior of 4-tert-butyl-2,6-bis(hydroxymethyl)phenol can be characterized by several reactions:
Research indicates that 4-tert-butyl-2,6-bis(hydroxymethyl)phenol exhibits biological activities such as:
The synthesis of 4-tert-butyl-2,6-bis(hydroxymethyl)phenol typically involves:
This compound finds utility in various applications:
Studies have focused on the interactions of 4-tert-butyl-2,6-bis(hydroxymethyl)phenol with other substances:
Several compounds share structural or functional similarities with 4-tert-butyl-2,6-bis(hydroxymethyl)phenol. Here are some notable examples:
The uniqueness of 4-tert-butyl-2,6-bis(hydroxymethyl)phenol lies in its dual hydroxymethyl functionality combined with the tert-butyl group, which enhances its solubility and reactivity compared to similar compounds.
4-Tert-butyl-2,6-bis(hydroxymethyl)phenol represents a phenolic compound with the molecular formula C₁₂H₁₈O₃ and molecular weight of 210.273 daltons [1]. The compound features a phenolic core structure with three key functional groups: a phenolic hydroxyl group at position 1, two hydroxymethyl groups at positions 2 and 6, and a tert-butyl group at position 4 [2]. The compound is also identified by the Chemical Abstracts Service registry number 2203-14-7 and possesses the International Union of Pure and Applied Chemistry name 2,6-bis(hydroxymethyl)-4-(2-methyl-2-propanyl)phenol [1].
The molecular structure displays a canonical Simplified Molecular Input Line Entry System representation of CC(C)(C)C1=CC(=C(C(=C1)CO)O)CO, indicating the specific arrangement of atoms within the molecule [2]. The International Chemical Identifier string InChI=1S/C12H18O3/c1-12(2,3)10-4-8(6-13)11(15)9(5-10)7-14/h4-5,13-15H,6-7H2,1-3H3 provides a systematic description of the molecular connectivity [2].
The aromatic ring of 4-tert-butyl-2,6-bis(hydroxymethyl)phenol maintains planarity with internal bond angles ranging from 116.49 degrees to 123.95 degrees [6]. The phenolic carbon-oxygen bond length measures 1.3820 angstroms, which is notably shorter than the alcoholic carbon-oxygen bond length of 1.447 angstroms due to conjugation with the aromatic ring system [6]. The bond lengths from the quaternary atoms of the tert-butyl group to the nearest aromatic ring carbon atom average 1.54 angstroms [6].
The hydroxymethyl groups exhibit specific bond angle characteristics, with the carbon-carbon-oxygen bond angle for C6—C15—O2 measuring 111.99 degrees [6]. In comparison, the phenolic carbon-carbon-oxygen bond angle for C6—C1—O1 measures 119.21 degrees [6]. These measurements demonstrate the influence of the different functional groups on the molecular geometry and electronic distribution within the compound.
The molecular conformation of 4-tert-butyl-2,6-bis(hydroxymethyl)phenol is significantly influenced by intramolecular hydrogen bonding interactions [6]. The formation of intramolecular hydrogen bonds creates a six-membered ring system involving the phenolic hydroxyl group and adjacent hydroxymethyl substituents [6]. This six-membered ring adopts a half-chair conformation, which contributes to the overall molecular stability [6].
The intramolecular hydrogen bond does not cause substantial deviation from idealized bond angles, indicating that the molecular structure maintains geometric integrity while benefiting from internal stabilization [6]. The tert-butyl substituent provides steric bulk that influences molecular interactions and contributes to conformational preferences [21]. The presence of multiple hydroxyl groups enhances the compound's ability to engage in hydrogen bonding with solvent molecules, affecting both stability and reactivity patterns [21].
The thermal properties of 4-tert-butyl-2,6-bis(hydroxymethyl)phenol demonstrate characteristic values for phenolic compounds with hydroxymethyl substituents. The compound exhibits a boiling point of 342.7 ± 11.0 degrees Celsius at 760 millimeters of mercury pressure [4]. The flash point is reported as 161.7 ± 13.9 degrees Celsius, indicating the temperature at which the compound forms a flammable mixture with air [4].
Related compounds in the same chemical family provide additional thermal property context. For instance, 3,5-di-tert-butyl-4-hydroxybenzyl alcohol, which shares structural similarities, demonstrates a melting point of 141 degrees Celsius and a boiling point of 214 degrees Celsius [17]. The presence of hydroxymethyl groups generally increases boiling points compared to simpler phenolic compounds due to enhanced intermolecular hydrogen bonding capabilities [29].
4-Tert-butyl-2,6-bis(hydroxymethyl)phenol exists as a solid at room temperature with a calculated density of 1.2 ± 0.1 grams per cubic centimeter [4]. The compound typically appears as a white to off-white solid under standard conditions [21]. The physical state characteristics are influenced by the molecular structure, particularly the balance between the hydrophobic tert-butyl group and the hydrophilic hydroxymethyl substituents [21].
The monoisotopic mass of the compound is 210.125594 daltons, while the average molecular mass is 210.273 daltons [1]. These values reflect the natural isotopic distribution of carbon, hydrogen, and oxygen atoms within the molecular structure. The compound exhibits a polar surface area of 40.46 square angstroms, indicating moderate polarity due to the hydroxyl functionalities [15].
The solubility characteristics of 4-tert-butyl-2,6-bis(hydroxymethyl)phenol are determined by the interplay between its hydrophilic hydroxymethyl groups and hydrophobic tert-butyl substituent [21]. The compound demonstrates preferential solubility in polar solvents due to the presence of multiple hydroxyl groups that can engage in hydrogen bonding interactions [19]. The calculated logarithm of the partition coefficient (LogP) value of 4.00 indicates moderate lipophilicity [15].
Water solubility is estimated at 1.46 × 10⁻¹ grams per liter, reflecting the compound's moderate water solubility [15]. The presence of three hydroxyl groups enhances water solubility compared to compounds with fewer polar substituents [19]. In organic solvents, the compound shows good solubility in polar protic solvents such as methanol and ethanol, where hydrogen bonding interactions facilitate dissolution [19]. The solubility in non-polar solvents like hexane or benzene is significantly reduced due to the polar nature of the hydroxymethyl groups [19].
Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 4-tert-butyl-2,6-bis(hydroxymethyl)phenol through analysis of both proton and carbon-13 spectra. In proton Nuclear Magnetic Resonance spectra recorded in deuterated chloroform, characteristic signals appear for different functional groups within the molecule [13]. The phenolic hydroxyl proton typically appears as a singlet around 5.83 parts per million, while the aromatic protons show signals between 7.28 and 7.82 parts per million with characteristic coupling patterns [13].
The hydroxymethyl protons generate distinctive signals around 4.84 parts per million as a singlet with integration for two protons [13]. The tert-butyl group produces characteristic signals with the quaternary carbon appearing around 1.41 parts per million as a singlet integrating for nine protons [13]. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the aromatic carbon signals between 122.70 and 153.21 parts per million, with the hydroxymethyl carbon appearing at 66.00 parts per million [13].
Infrared spectroscopy provides characteristic absorption bands that serve as fingerprints for 4-tert-butyl-2,6-bis(hydroxymethyl)phenol identification and structural confirmation. The compound exhibits broad hydroxyl stretching vibrations in the 3175-3530 wavenumber region, with peaks at 3530, 3424, and 3175 wavenumbers indicating the presence of both phenolic and alcoholic hydroxyl groups [13]. The broad nature of these peaks reflects hydrogen bonding interactions between hydroxyl groups [13].
The carbon-hydrogen stretching vibrations appear in the 2866-2954 wavenumber region, with strong absorptions at 2954, 2905, and 2866 wavenumbers corresponding to aliphatic carbon-hydrogen bonds in the tert-butyl and hydroxymethyl groups [13]. Aromatic carbon-carbon stretching vibrations produce medium to strong absorptions between 1400-1600 wavenumbers, with notable peaks at 1506, 1481, 1463, 1445, and 1417 wavenumbers [13]. The carbon-oxygen stretching vibrations generate characteristic absorptions around 1026-1227 wavenumbers [13].
Mass spectrometry analysis of 4-tert-butyl-2,6-bis(hydroxymethyl)phenol reveals characteristic fragmentation patterns that provide structural information and molecular weight confirmation. The molecular ion peak appears at mass-to-charge ratio 210, corresponding to the molecular weight of the intact compound [2]. Common fragmentation pathways include loss of hydroxymethyl groups and tert-butyl substituents under electron impact conditions [2].
Predicted collision cross section values for various adduct ions provide additional analytical information. The protonated molecular ion [M+H]⁺ exhibits a predicted collision cross section of 147.9 square angstroms at mass-to-charge ratio 211.13288 [2]. The sodium adduct [M+Na]⁺ shows a collision cross section of 155.9 square angstroms at mass-to-charge ratio 233.11482 [2]. Deprotonated molecular ions [M-H]⁻ demonstrate collision cross sections of 148.2 square angstroms at mass-to-charge ratio 209.11832 [2].
Ultraviolet-visible spectroscopy of 4-tert-butyl-2,6-bis(hydroxymethyl)phenol reveals characteristic absorption features associated with the phenolic chromophore and substitution pattern. Phenolic compounds typically exhibit absorption maxima in the 250-300 nanometer region due to π-π* transitions within the aromatic ring system [12]. The presence of electron-donating hydroxyl groups and electron-withdrawing tert-butyl substituents influences the exact position and intensity of these absorption bands [12].
The compound's spectroscopic behavior in different solvents provides information about solvent-chromophore interactions and hydrogen bonding effects [12]. Polar solvents that can engage in hydrogen bonding with the hydroxyl groups may cause shifts in absorption maxima compared to non-polar solvents [12]. The molar absorptivity values reflect the strength of electronic transitions and provide quantitative information for analytical applications [12].
The hydroxyl groups in 4-tert-butyl-2,6-bis(hydroxymethyl)phenol exhibit distinct reactivity patterns based on their chemical environment within the molecule. The phenolic hydroxyl group demonstrates enhanced acidity compared to aliphatic alcohols due to resonance stabilization of the phenoxide anion through the aromatic ring system . The pKa value of the phenolic hydroxyl group is estimated at 10.73, indicating moderate acidity under physiological conditions [15].
The hydroxymethyl groups function as primary alcohols and can undergo typical alcohol reactions including oxidation to aldehydes and carboxylic acids . These groups enhance the compound's reactivity by providing additional sites for chemical modification and cross-linking reactions [21]. The presence of multiple hydroxyl groups enables the formation of intermolecular hydrogen bonds, which affects both physical properties and chemical reactivity [21].
Oxidation reactions of the hydroxyl groups can proceed through different pathways depending on reaction conditions and oxidizing agents . The phenolic hydroxyl group can be oxidized to form quinone-type structures, while the hydroxymethyl groups can be converted to aldehyde or carboxylic acid functionalities . The relative reactivity of different hydroxyl groups is influenced by steric effects from the tert-butyl substituent and electronic effects from the aromatic ring .
The aromatic ring of 4-tert-butyl-2,6-bis(hydroxymethyl)phenol exhibits characteristic substitution patterns influenced by the existing substituents and their electronic effects. The phenolic hydroxyl group acts as a strong ortho- and para-directing group through resonance donation of electron density to the aromatic ring . However, the positions ortho and para to the phenolic hydroxyl group are already occupied by hydroxymethyl and tert-butyl substituents, respectively .
The tert-butyl group provides significant steric hindrance and influences the regioselectivity of substitution reactions . This bulky substituent can prevent substitution at adjacent positions and direct incoming electrophiles to less hindered sites on the aromatic ring . The hydroxymethyl groups, while less sterically demanding than the tert-butyl group, also influence substitution patterns through both steric and electronic effects .
Electrophilic aromatic substitution reactions can occur at the remaining unsubstituted positions on the benzene ring, with reactivity influenced by the combined electronic effects of all substituents . The electron-donating nature of the phenolic hydroxyl group generally increases the reactivity of the aromatic ring toward electrophilic attack . The specific substitution pattern depends on the nature of the electrophile, reaction conditions, and the relative importance of steric versus electronic factors .
4-Tert-butyl-2,6-bis(hydroxymethyl)phenol demonstrates characteristic oxidation and reduction behavior related to its phenolic structure and hydroxymethyl substituents. Oxidation of the phenolic hydroxyl group can proceed through single-electron transfer mechanisms to form phenoxyl radicals, which may subsequently undergo coupling reactions or further oxidation to quinone structures [23]. The oxidation potential of related phenolic compounds ranges from 1.46 to 1.68 volts, depending on the nature and position of substituents [23].
The hydroxymethyl groups can undergo oxidation to form aldehyde intermediates, which may further oxidize to carboxylic acid products under stronger oxidizing conditions . Common oxidizing agents for these transformations include potassium permanganate, hydrogen peroxide, and ferrate compounds . The selective oxidation of hydroxymethyl groups while preserving the phenolic hydroxyl functionality requires careful control of reaction conditions and choice of oxidizing agent .
Reduction reactions of 4-tert-butyl-2,6-bis(hydroxymethyl)phenol can target different functional groups within the molecule . The aromatic ring can undergo hydrogenation under forcing conditions to yield cyclohexanol derivatives, though this typically requires high temperatures and pressures with metal catalysts . The hydroxymethyl groups, being already in their reduced form as primary alcohols, do not undergo further reduction under normal conditions . Reduction of any oxidized derivatives of the compound can regenerate the parent structure using appropriate reducing agents such as sodium borohydride or lithium aluminum hydride .
Electrophilic substitution reactions of 4-tert-butyl-2,6-bis(hydroxymethyl)phenol follow patterns typical of polysubstituted phenolic compounds with multiple directing groups. The phenolic hydroxyl group serves as the primary activating substituent, increasing electron density in the aromatic ring and facilitating electrophilic attack . The hydroxymethyl groups provide additional activation through their electron-donating inductive effects, though this effect is weaker than that of the phenolic hydroxyl group .
The regioselectivity of electrophilic substitution is controlled by the combination of electronic and steric factors from existing substituents . The tert-butyl group creates significant steric hindrance that can prevent substitution at ortho positions, directing electrophiles to more accessible sites on the aromatic ring . Common electrophilic substitution reactions include halogenation, nitration, and sulfonation, each requiring specific reaction conditions and catalysts .
The reaction mechanisms typically involve the formation of a sigma complex intermediate through electrophilic attack on the aromatic ring, followed by deprotonation to restore aromaticity . The stability of the sigma complex is enhanced by the electron-donating substituents already present on the ring, making the overall substitution process more favorable compared to unsubstituted benzene . The reaction conditions, including temperature, solvent, and catalyst choice, significantly influence the outcome and selectivity of these transformations .
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₂H₁₈O₃ | [1] |
Molecular Weight | 210.273 g/mol | [1] |
Chemical Abstracts Service Number | 2203-14-7 | [1] |
Boiling Point | 342.7 ± 11.0°C at 760 mmHg | [4] |
Flash Point | 161.7 ± 13.9°C | [4] |
Density | 1.2 ± 0.1 g/cm³ | [4] |
Water Solubility | 1.46 × 10⁻¹ g/L | [15] |
LogP | 4.00 | [15] |
Polar Surface Area | 40.46 Ų | [15] |
pKa (strongest acidic) | 10.73 | [15] |
Nuclear Magnetic Resonance Chemical Shifts | Value (ppm) | Multiplicity | Integration | Reference |
---|---|---|---|---|
Phenolic Hydroxyl | 5.83 | Singlet | 1H | [13] |
Aromatic Protons | 7.28-7.82 | Multiple | 2H | [13] |
Hydroxymethyl Protons | 4.84 | Singlet | 4H | [13] |
tert-Butyl Protons | 1.41 | Singlet | 9H | [13] |
Aromatic Carbons | 122.70-153.21 | - | - | [13] |
Hydroxymethyl Carbon | 66.00 | - | - | [13] |
Infrared Spectroscopy Absorption Bands | Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
---|---|---|---|---|
Hydroxyl Stretching | 3530 | Weak | O-H stretch | [13] |
Hydroxyl Stretching (H-bonded) | 3424 | Weak | O-H stretch | [13] |
Broad Hydroxyl | 3175 | Weak, broad | O-H stretch | [13] |
Carbon-Hydrogen Stretching | 2954 | Strong | C-H stretch | [13] |
Carbon-Hydrogen Stretching | 2905 | Strong | C-H stretch | [13] |
Aromatic Carbon-Carbon | 1506 | Strong | C=C stretch | [13] |
Aromatic Carbon-Carbon | 1481 | Strong | C=C stretch | [13] |
Carbon-Oxygen Stretching | 1227 | Strong | C-O stretch | [13] |
Carbon-Oxygen Stretching | 1026 | Strong | C-O stretch | [13] |